1-(1-Methylpiperidin-4-yl)ethan-1-amine

Overview

Description

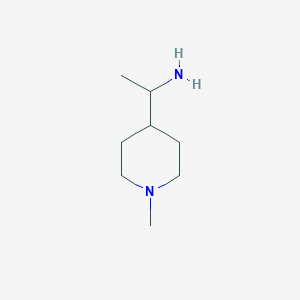

1-(1-Methylpiperidin-4-yl)ethan-1-amine (CAS: 7149-42-0) is a piperidine derivative featuring a methyl-substituted nitrogen at position 1 of the piperidine ring and an ethan-1-amine side chain at position 3. This compound is also known by synonyms such as [(1-Methylpiperidin-4-yl)methyl]amine and 1-Methyl-4-(aminomethyl)piperidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methylpiperidin-4-yl)ethan-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with ammonium hydroxide and formaldehyde under controlled conditions . The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding secondary amine using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-(1-Methylpiperidin-4-yl)ethan-1-amine features a piperidine ring substituted at the 4-position with a methyl group. Its molecular formula is with a molecular weight of approximately 141.21 g/mol. The compound exhibits unique structural characteristics that contribute to its biological activity and utility in synthetic chemistry.

Chemistry

The compound serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity allows for various transformations, including oxidation to N-oxides and reduction to secondary amines.

Biology

In biological research, this compound is studied for its interactions with biological targets such as enzymes and receptors. It has shown potential in modulating trace amine-associated receptors (TAARs), which are implicated in neurotransmitter regulation .

Medicine

The compound is being investigated for therapeutic applications, particularly in treating neurological disorders such as schizophrenia and depression. Its ability to interact with neurotransmitter systems positions it as a candidate for novel treatments .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing active pharmaceutical ingredients.

The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems through TAARs. Below are some notable findings regarding its therapeutic potential:

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one derivative showed an IC₅₀ value of 0.035 μM against MHCC97H cells, indicating strong anticancer potential .

Neuropharmacological Effects

The compound's interaction with TAARs suggests its potential use in neuropharmacology. It may influence neurotransmitter release, making it a candidate for treating conditions related to dopaminergic dysfunction .

Case Study 1: Antitumor Efficacy

A series of compounds including this compound were evaluated for their antitumor efficacy in preclinical models. Results indicated effective tumor growth inhibition in c-Met-dependent models, showcasing promising pharmacokinetic properties and acceptable safety profiles .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on various derivatives of the compound. Modifications to the piperidine ring were systematically evaluated for their impact on biological activity. Certain configurations significantly enhanced potency against specific targets, indicating the importance of structural optimization in drug design .

| Compound Name | Target | EC₅₀ (μM) | IC₅₀ (μM) | Notes |

|---|---|---|---|---|

| Compound A | TAAR1 | 0.507 | - | Agonist |

| Compound B | MHCC97H | - | 0.035 | Anticancer |

| Compound C | c-Met | - | 0.0021 | High potency |

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)ethan-1-amine involves its interaction with various molecular targets:

Dopamine Transporter: The compound has a high affinity for the dopamine transporter, influencing dopamine levels in the brain.

Sigma-1 Receptor: It interacts with the sigma-1 receptor, which plays a role in neuronal excitability and synaptic plasticity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperidine-based amines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Ring Complexity :

- The dual-piperidine compound (C13H27N3) exhibits increased molecular weight and structural rigidity compared to the target compound, likely altering its binding affinity and metabolic stability .

- Avapritinib’s extended heterocyclic system enables selective kinase inhibition, contrasting with the simpler scaffold of this compound .

The methyl group on the piperidine nitrogen in the target compound may reduce basicity compared to unsubstituted analogs, influencing solubility and receptor interactions .

Synthetic Challenges :

- Byproduct formation during reactions with 1-methylpiperidinamine (e.g., unexpected N-demethylation or diarylation) has been reported, highlighting the need for precise reaction control .

Biological Activity

1-(1-Methylpiperidin-4-yl)ethan-1-amine, also known as Etazene, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its piperidine structure, which contributes to its interaction with various biological targets. Its chemical formula is CHN.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been shown to modulate the activity of specific molecular targets, such as:

- Enzymes : The compound can inhibit or activate enzymes involved in neurotransmitter metabolism.

- Receptors : It interacts with receptors that regulate mood, cognition, and pain perception.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Antinociception Study

In a study assessing the antinociceptive properties of this compound, researchers utilized the Comprehensive Laboratory Animal Monitoring System (CLAMS). The results indicated that the compound produced significant pain relief comparable to morphine but without the accompanying respiratory depression typically seen with opioids .

Neuroprotection Against Tau Toxicity

Research involving human neuroblastoma SH-SY5Y cells revealed that this compound provided neuroprotective effects against tau-induced toxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Antiproliferative Activity

A study investigating various derivatives of the compound found that this compound exhibited strong antiproliferative effects on c-Met-driven human hepatocarcinoma cells. The compound's IC50 value was recorded at 0.035 μM, indicating high potency .

Q & A

Basic Research Questions

Q. What are the key considerations in selecting alkylation reagents for synthesizing 1-(1-Methylpiperidin-4-yl)ethan-1-amine?

The synthesis typically involves alkylation of a piperidine precursor (e.g., N-substituted piperidin-4-amine) with ethyl halides. Key factors include:

- Reagent reactivity : Ethyl bromide or iodide is preferred for efficient nucleophilic substitution due to better leaving-group ability.

- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing intermediates .

- Base optimization : Sodium hydride or potassium carbonate ensures deprotonation of the amine while avoiding side reactions.

- Temperature control : Reactions are often conducted at 50–80°C to balance yield and purity .

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and stereochemistry. For example, the methylpiperidinyl group shows distinct shifts at δ 2.2–3.0 ppm for axial/equatorial protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 156.27 [M+H]) and fragmentation patterns .

- X-ray crystallography : SHELXL refinement resolves crystal packing and bond angles, critical for confirming stereochemical assignments .

Q. How do physicochemical properties (e.g., solubility, pKa) influence the compound’s reactivity in biological systems?

- Solubility : The amine group enhances water solubility (~5 mg/mL at pH 7), facilitating in vitro assays. Hydrophobic piperidine and methyl groups improve membrane permeability .

- pKa : The secondary amine has a pKa ~9.5, making it protonated under physiological conditions, which affects receptor binding and pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?

Case study: An unexpected N-demethylation pathway was observed during the synthesis of a related piperidine derivative (). To reconcile discrepancies:

- Mechanistic probes : Isotopic labeling (e.g., N) tracks nitrogen migration during side reactions.

- Computational modeling : Density Functional Theory (DFT) calculates activation energies to identify plausible intermediates .

- Kinetic analysis : Rate studies distinguish between competing pathways (e.g., alkylation vs. elimination) .

Q. What methodologies optimize reaction conditions to improve yield and purity of this compound?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 20% increase in yield was achieved using microwave-assisted synthesis at 100°C .

- Purification strategies : Column chromatography with silica gel (eluent: CHCl/MeOH 9:1) removes unreacted starting materials.

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. How can researchers design experiments to assess the compound’s neuroprotective activity and receptor binding affinity?

- In vitro assays :

- Radioligand binding : Compete with H-labeled ligands (e.g., dopamine D2 receptors) to measure IC.

- Calcium flux assays : Use SH-SY5Y neuronal cells to evaluate modulation of ion channels .

- In vivo models :

Q. What strategies reconcile discrepancies between predicted and observed biological activity in structure-activity relationship (SAR) studies?

- Crystallographic docking : Use resolved protein structures (e.g., serotonin receptors) to validate binding poses. Adjust substituents (e.g., ethyl vs. methyl groups) to enhance hydrophobic interactions .

- Free-energy perturbation (FEP) : Quantify ΔΔG changes for modified analogs to refine SAR models .

- Meta-analysis : Compare data across similar piperidine derivatives (e.g., 1-Benzyl-4-methylpiperidin-4-amine) to identify trends in bioactivity .

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBLKINSGHLYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095499-33-4 | |

| Record name | 1-(1-methylpiperidin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.